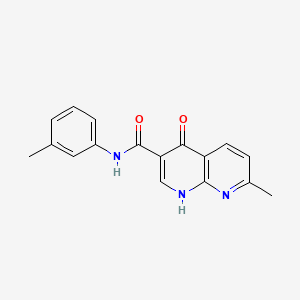

7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule belonging to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with a keto group at position 4 and a carboxamide substituent at position 2. The 7-methyl group and the N-(3-methylphenyl) moiety are critical structural features influencing its physicochemical properties and biological activity.

Properties

IUPAC Name |

7-methyl-N-(3-methylphenyl)-4-oxo-1H-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-10-4-3-5-12(8-10)20-17(22)14-9-18-16-13(15(14)21)7-6-11(2)19-16/h3-9H,1-2H3,(H,20,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQASGMWRLBCVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 306.35 g/mol |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in inflammatory and cancer pathways. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It may inhibit enzymes related to inflammation and cancer cell proliferation.

- Receptor Modulation : Potential modulation of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to naphthyridine derivatives. For instance, derivatives similar to 7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine have shown significant activity against various pathogens. A study reported minimum inhibitory concentration (MIC) values indicating strong antibacterial effects against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 10.5 |

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of 7-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine derivatives against clinical isolates. The study utilized a disk diffusion method to evaluate the inhibition zones produced by various concentrations of the compound.

Results:

- The compound demonstrated significant inhibition against Staphylococcus aureus, with an average inhibition zone of 20 mm at a concentration of 100 µg/mL.

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of naphthyridine derivatives, researchers evaluated the cytotoxic effects on human cancer cell lines using MTT assays.

Results:

- The compound exhibited dose-dependent cytotoxicity across all tested cell lines with the most potent effect observed in A549 cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,8-naphthyridine scaffold is highly versatile, with modifications at positions 1, 3, 4, 7, and the carboxamide side chain significantly altering bioactivity. Below is a comparative analysis of structurally related compounds:

Key Findings from Comparative Studies

- Substituent Impact on Bioactivity :

- Chlorine vs. Methyl Groups : Chlorinated derivatives (e.g., 5a3 in ) exhibit enhanced cytotoxicity, likely due to increased lipophilicity and cell membrane penetration. In contrast, methyl groups (as in the target compound) may improve metabolic stability .

- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound and analogs (e.g., C-31) enhances solubility and target affinity compared to the carboxylic acid in nalidixic acid, which is prone to ionization and reduced bioavailability .

- Synthetic Efficiency :

- Biological Targets: c-Met kinase inhibition is a shared mechanism among 1,8-naphthyridines with anticancer activity (e.g., C-31 in ). The target compound’s 3-methylphenyl group may enhance c-Met binding via hydrophobic interactions .

Physicochemical and Pharmacokinetic Comparisons

- ClogP and Cell Permeability : The target compound’s estimated ClogP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. Chlorinated analogs (e.g., 5a3, ClogP 4.09) may face solubility challenges despite enhanced penetration .

- Topological Polar Surface Area (TPSA) : Lower TPSA in the target compound (~75 Ų) compared to C-31 (~120 Ų) implies better oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.